tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate is a synthetic organic compound with the molecular formula C13H22F2N2O2. It is characterized by a spirocyclic structure containing both nitrogen and fluorine atoms, which contribute to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate typically involves a multi-step process. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Protection and deprotection steps: tert-Butyl groups are often used as protecting groups during the synthesis to ensure selective reactions at specific sites.
Analyse Chemischer Reaktionen
tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Chemical biology: The compound’s unique structure makes it useful for studying biological processes and interactions.
Material science: Its fluorinated structure can impart desirable properties to materials, such as increased stability and hydrophobicity.
Wirkmechanismus
The mechanism of action of tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique spirocyclic and fluorinated structure. These interactions can modulate biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound has a smaller spirocyclic core and lacks fluorine atoms, which can result in different chemical properties and reactivity.
tert-Butyl 2,6-diazaspiro[4.5]decane-2-carboxylate: This compound is similar in structure but does not contain fluorine atoms, which can affect its stability and interactions with other molecules.
The presence of fluorine atoms in this compound imparts unique properties, such as increased stability and potential for specific interactions with biological targets, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C13H22F2N2O2 |
---|---|
Molekulargewicht |
276.32 g/mol |
IUPAC-Name |
tert-butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-8-6-12(9-17)13(14,15)5-4-7-16-12/h16H,4-9H2,1-3H3 |
InChI-Schlüssel |
QTRCTPKYSRZKRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CCCN2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.